N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a receptor antagonist in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2-fluorophenylpiperazine with a pyridine derivative under controlled conditions to form the core structureThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve consistent quality. Purification processes such as crystallization, filtration, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common in the modification of the piperazine ring or the pyridine moiety, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors in the body. It acts as an antagonist, binding to these receptors and inhibiting their normal function. This can modulate various biological pathways, leading to therapeutic effects. The molecular targets often include neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide: Similar structure but with a methoxy group instead of a fluorine atom.
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Contains a chlorophenyl group and a methoxybenzamide moiety.
Uniqueness
The presence of the fluorophenyl group in N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide imparts unique properties, such as increased binding affinity and selectivity for certain receptors. This makes it a valuable compound for specific therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-21-10-4-5-11-22(21)27-13-15-28(16-14-27)23(19-7-6-12-25-17-19)18-26-31(29,30)20-8-2-1-3-9-20/h1-12,17,23,26H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFLEQZGVBJZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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